molecular formula C4H3Cl2NO2 B12479394 3,4-dichloro-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one

3,4-dichloro-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12479394
M. Wt: 167.97 g/mol
InChI Key: VENQYULASPAPCU-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-hydroxy-1,5-dihydropyrrol-2-one is a highly functionalized molecule characterized by the presence of two chlorine atoms and a hydroxyl group This compound is notable for its unique structure, which includes a lactone-like ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-5-hydroxy-1,5-dihydropyrrol-2-one typically involves the chlorination of precursor molecules. One common method includes the treatment of mucochloric acid with thionyl chloride in the presence of zinc chloride . This reaction selectively introduces chlorine atoms at the desired positions on the molecule.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of these methods makes it feasible for extensive industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-hydroxy-1,5-dihydropyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as sodium methoxide or ammonia are employed under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

3,4-Dichloro-5-hydroxy-1,5-dihydropyrrol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-hydroxy-1,5-dihydropyrrol-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts normal cellular processes, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-5-hydroxy-1,5-dihydropyrrol-2-one is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct reactivity and biological activity. Its ability to undergo selective transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C4H3Cl2NO2

Molecular Weight

167.97 g/mol

IUPAC Name

3,4-dichloro-2-hydroxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C4H3Cl2NO2/c5-1-2(6)4(9)7-3(1)8/h3,8H,(H,7,9)

InChI Key

VENQYULASPAPCU-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=O)N1)Cl)Cl)O

Origin of Product

United States

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